Cas no 2228512-13-6 (1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol)

1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol is a synthetic organic compound featuring an indoline core substituted with an ethyl group at the 1-position and a vicinal diol (ethane-1,2-diol) moiety at the 5-position. This structure imparts potential utility as an intermediate in pharmaceutical or fine chemical synthesis, particularly for bioactive molecule development. The diol functionality offers versatility for further derivatization, enabling selective modifications such as oxidation, protection, or coupling reactions. The ethyl-substituted indoline scaffold may contribute to enhanced lipophilicity or metabolic stability in derived compounds. Its well-defined molecular architecture allows for precise structural control in synthetic applications. The compound's purity and stability under standard conditions facilitate its handling in laboratory-scale organic transformations.
1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol structure
2228512-13-6 structure
商品名:1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol
CAS番号:2228512-13-6
MF:C12H17NO2
メガワット:207.268883466721
CID:6024003
PubChem ID:165845122

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol 化学的及び物理的性質

名前と識別子

    • 1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol
    • 2228512-13-6
    • EN300-1752830
    • インチ: 1S/C12H17NO2/c1-2-13-6-5-9-7-10(12(15)8-14)3-4-11(9)13/h3-4,7,12,14-15H,2,5-6,8H2,1H3
    • InChIKey: KCOWDAQWIUWKCQ-UHFFFAOYSA-N
    • ほほえんだ: OC(CO)C1C=CC2=C(C=1)CCN2CC

計算された属性

  • せいみつぶんしりょう: 207.125928785g/mol
  • どういたいしつりょう: 207.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 43.7Ų

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1752830-5.0g
1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol
2228512-13-6
5g
$2858.0 2023-06-03
Enamine
EN300-1752830-0.1g
1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol
2228512-13-6
0.1g
$867.0 2023-09-20
Enamine
EN300-1752830-1.0g
1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol
2228512-13-6
1g
$986.0 2023-06-03
Enamine
EN300-1752830-0.5g
1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol
2228512-13-6
0.5g
$946.0 2023-09-20
Enamine
EN300-1752830-5g
1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol
2228512-13-6
5g
$2858.0 2023-09-20
Enamine
EN300-1752830-10g
1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol
2228512-13-6
10g
$4236.0 2023-09-20
Enamine
EN300-1752830-0.25g
1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol
2228512-13-6
0.25g
$906.0 2023-09-20
Enamine
EN300-1752830-2.5g
1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol
2228512-13-6
2.5g
$1931.0 2023-09-20
Enamine
EN300-1752830-1g
1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol
2228512-13-6
1g
$986.0 2023-09-20
Enamine
EN300-1752830-0.05g
1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol
2228512-13-6
0.05g
$827.0 2023-09-20

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol 関連文献

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diolに関する追加情報

Comprehensive Overview of 1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol (CAS No. 2228512-13-6)

In the realm of organic chemistry, 1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol (CAS No. 2228512-13-6) stands out as a compound of significant interest due to its unique structural properties and potential applications. This diol derivative, featuring an ethyl-substituted dihydroindole core, has garnered attention in pharmaceutical and material science research. Its molecular framework combines the versatility of dihydroindole with the reactivity of a vicinal diol, making it a valuable intermediate for synthetic transformations.

The compound's CAS number 2228512-13-6 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Researchers often explore its role in heterocyclic chemistry, where its indole-ethane-diol motif can participate in cyclization, oxidation, or conjugation reactions. Recent studies highlight its potential as a building block for bioactive molecules, particularly in designing ligands for central nervous system (CNS) targets, a trending topic in drug discovery.

From a synthetic perspective, 1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol exemplifies the convergence of scaffold diversity and functional group compatibility. Its ethylene glycol side chain offers sites for derivatization, while the dihydroindole ring provides aromatic stability. This balance is crucial for optimizing drug-like properties, a focus area in modern medicinal chemistry. Notably, its structural analogs have been investigated for neuroprotective effects, aligning with current interest in neurodegenerative disease research.

Environmental and green chemistry applications are also emerging for this compound. Its potential as a biodegradable intermediate in polymer synthesis resonates with the global push for eco-friendly materials. Researchers are evaluating its use in sustainable catalysis systems, where its diol group could act as a chelating agent for metal ions. These developments address frequently searched queries like "green alternatives for chemical synthesis" and "non-toxic polymer precursors."

Analytical characterization of CAS 2228512-13-6 typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm the compound's stereochemical purity, a key concern for chiral synthesis applications. The growing demand for enantioselective catalysis has further amplified interest in such detailed structural analyses, as reflected in search trends for "chiral diol applications."

In conclusion, 1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol represents a multifaceted compound with expanding relevance across pharmaceutical development, material science, and green chemistry. Its CAS registry number 2228512-13-6 ensures unambiguous identification in global research efforts. As investigations continue into its structure-activity relationships and industrial scalability, this compound is poised to remain a subject of scientific and commercial interest.

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